molecular formula C24H41N9O10 B3028388 H-Gly-Arg-Gly-Glu-Thr-Pro-OH CAS No. 198632-08-5

H-Gly-Arg-Gly-Glu-Thr-Pro-OH

Cat. No.: B3028388
CAS No.: 198632-08-5
M. Wt: 615.6 g/mol
InChI Key: AQAWTXOVNAPLIC-FACIQBDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Gly-Arg-Gly-Glu-Thr-Pro-OH is a peptide compound composed of the amino acids glycine, arginine, glutamic acid, threonine, and proline. Peptides like this one play crucial roles in various biological processes and have significant applications in scientific research and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Arg-Gly-Glu-Thr-Pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Gly-Arg-Gly-Glu-Thr-Pro-OH can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like threonine and proline.

    Reduction: This reaction can reduce disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted to create peptide analogs with different properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid under mild conditions.

    Reduction: Reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of hydroxylated amino acids, while substitution can yield peptide analogs with altered biological activity.

Scientific Research Applications

H-Gly-Arg-Gly-Glu-Thr-Pro-OH has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling and protein-protein interactions.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or a therapeutic agent itself.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of H-Gly-Arg-Gly-Glu-Thr-Pro-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular processes. For example, it may inhibit or activate signaling pathways, affecting cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

    H-Gly-Pro-Arg-Pro-OH: Another peptide with similar amino acid composition but different sequence and properties.

    H-Gly-Arg-Gly-Asp-Ser-Pro-OH: A peptide with a similar sequence but containing aspartic acid instead of glutamic acid.

Uniqueness

H-Gly-Arg-Gly-Glu-Thr-Pro-OH is unique due to its specific sequence and the presence of both acidic (glutamic acid) and basic (arginine) amino acids, which can influence its biological activity and interactions with other molecules.

Properties

IUPAC Name

(2S)-1-[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41N9O10/c1-12(34)19(22(41)33-9-3-5-15(33)23(42)43)32-21(40)14(6-7-18(37)38)31-17(36)11-29-20(39)13(30-16(35)10-25)4-2-8-28-24(26)27/h12-15,19,34H,2-11,25H2,1H3,(H,29,39)(H,30,35)(H,31,36)(H,32,40)(H,37,38)(H,42,43)(H4,26,27,28)/t12-,13+,14+,15+,19+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAWTXOVNAPLIC-FACIQBDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41N9O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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